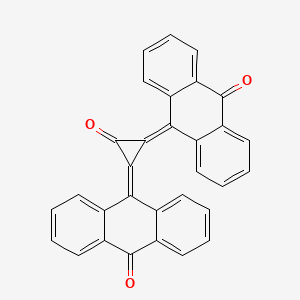
3,4,4-Trimethoxy-2-methylcyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,4-Trimethoxy-2-methylcyclohexa-2,5-dien-1-one: is an organic compound with the molecular formula C10H14O4 and a molecular weight of 198.219 g/mol It is characterized by the presence of three methoxy groups and a methyl group attached to a cyclohexadienone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4-Trimethoxy-2-methylcyclohexa-2,5-dien-1-one can be achieved through several methods. One common approach involves the reaction of 3,4,4-trimethoxybenzaldehyde with methylmagnesium bromide, followed by oxidation . Another method includes the use of methoxy-substituted cyclohexadienone precursors under specific reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4,4-Trimethoxy-2-methylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to cyclohexanone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Cyclohexanone derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,4,4-Trimethoxy-2-methylcyclohexa-2,5-dien-1-one is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology and Medicine: Its methoxy groups and cyclohexadienone core make it a candidate for developing bioactive molecules .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the production of polymers and advanced materials .
Wirkmechanismus
The mechanism of action of 3,4,4-Trimethoxy-2-methylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and cyclohexadienone ring allow it to participate in various chemical reactions, influencing biological processes. For example, it may act as an inhibitor or activator of enzymes, modulate signaling pathways, or interact with cellular receptors .
Vergleich Mit ähnlichen Verbindungen
- 3,4,4-Trimethoxy-2,5-cyclohexadien-1-one
- 2,4,4-Trimethoxycyclohexa-2,5-dien-1-one
- 3,4,4-Trimethyl-2,5-cyclohexadienone
Uniqueness: 3,4,4-Trimethoxy-2-methylcyclohexa-2,5-dien-1-one is unique due to the presence of a methyl group in addition to the three methoxy groups. This structural feature distinguishes it from other similar compounds and may confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
72796-36-2 |
|---|---|
Molekularformel |
C10H14O4 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
3,4,4-trimethoxy-2-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H14O4/c1-7-8(11)5-6-10(13-3,14-4)9(7)12-2/h5-6H,1-4H3 |
InChI-Schlüssel |
SBCQJJJRBSPMQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C=CC1=O)(OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N'-[Methylenedi(2,1-phenylene)]di(aziridine-1-carboxamide)](/img/structure/B14460777.png)
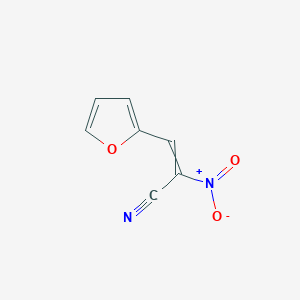

![N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea](/img/structure/B14460806.png)
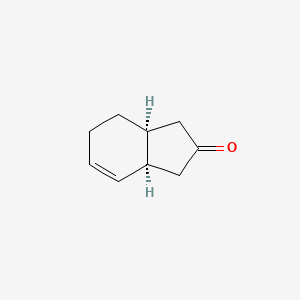
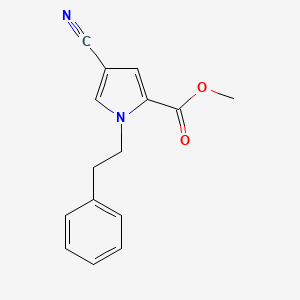
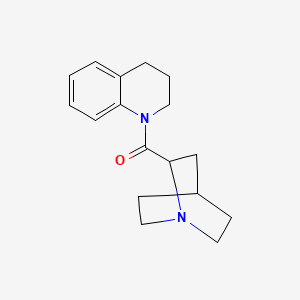
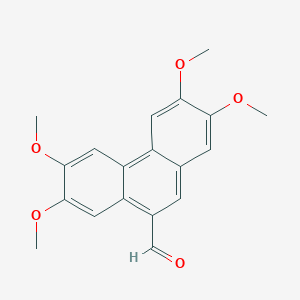
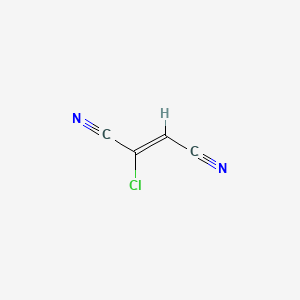
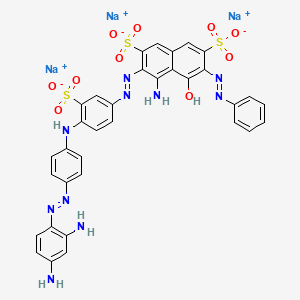
![2-{[(5-Nitrofuran-2-yl)methyl]amino}phenol](/img/structure/B14460831.png)
